molecular formula C10H14BNO3 B12509004 (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Cat. No.: B12509004
M. Wt: 207.04 g/mol
InChI Key: QEDGPXQLZANNTI-UHFFFAOYSA-N
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Description

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid typically involves the reaction of a dimethylamino-substituted acetophenone with a boronic acid derivative. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs scalable and green chemistry approaches. These methods may include the use of microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the dimethylamino and acetyl groups.

    4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group but differs in the position of the substituents.

    2-(Dimethylamino)pyrimidine-5-boronic acid: Contains a pyrimidine ring instead of a phenyl ring

Uniqueness

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

[2-[2-(dimethylamino)acetyl]phenyl]boronic acid

InChI

InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3

InChI Key

QEDGPXQLZANNTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)CN(C)C)(O)O

Origin of Product

United States

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